molecular formula C10H10BrNO B1619284 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole CAS No. 99057-83-7

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B1619284
CAS No.: 99057-83-7
M. Wt: 240.1 g/mol
InChI Key: GVPJXTUWFCKWEA-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole: is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a bromomethyl group at the 5-position and a phenyl group at the 2-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 2-phenyl-4,5-dihydro-1,3-oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted oxazoles with various functional groups.
  • Oxidized derivatives such as carboxylic acids.
  • Reduced oxazole derivatives.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the interactions of oxazole derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of new drugs. Oxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate for the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

Uniqueness: The presence of the bromomethyl group in 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole imparts unique reactivity, making it a versatile intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles distinguishes it from other similar compounds .

Properties

IUPAC Name

5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPJXTUWFCKWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=N1)C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326591
Record name 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99057-83-7
Record name 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
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5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
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